3,3,3-Trifluoropropyl 4-methylbenzenesulfonate
Description
3,3,3-Trifluoropropyl 4-methylbenzenesulfonate is a fluorinated sulfonate ester characterized by a trifluoropropyl group (–CH₂CF₃) attached to a 4-methylbenzenesulfonate (tosyl) moiety. This compound is structurally significant due to the electron-withdrawing trifluoromethyl group, which enhances its reactivity as an alkylating agent in organic synthesis.
Properties
IUPAC Name |
3,3,3-trifluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-8-2-4-9(5-3-8)17(14,15)16-7-6-10(11,12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTHZBKUIVFAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2342-67-8 | |
| Record name | 3,3,3-Trifluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3,3,3-Trifluoropropyl 4-methylbenzenesulfonate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological applications. The trifluoropropyl group enhances the compound's lipophilicity, which can influence its interaction with biological membranes and proteins. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H10F3O3S. Its structure consists of a sulfonate group attached to a 4-methylphenyl ring, with a trifluoropropyl substituent. This configuration contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoropropyl group increases the compound's hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its binding affinity to proteins. This interaction can modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, potentially influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Biological Activity Data
| Activity Type | Details |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes (specifics needed) |
| Receptor Modulation | Possible modulation of G-protein coupled receptors |
| Antimicrobial Properties | Preliminary data indicate activity against specific bacteria |
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of various sulfonate derivatives on cancer cell lines. This compound showed promising results in inhibiting the proliferation of A431 human epidermoid carcinoma cells. The mechanism was linked to the modulation of cell cycle regulators and apoptosis pathways .
- Antimicrobial Effects : Research examining the antimicrobial properties of fluorinated compounds noted that this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
- Pharmacokinetics : In vivo studies have suggested that this compound exhibits favorable pharmacokinetic properties, including good absorption and moderate metabolic stability in animal models. These characteristics are essential for evaluating its therapeutic potential .
Scientific Research Applications
Synthesis Applications
3,3,3-Trifluoropropyl 4-methylbenzenesulfonate is primarily utilized as a versatile reagent in organic synthesis. Its trifluoropropyl group enhances the lipophilicity and stability of the resulting compounds, making them suitable for various applications.
Key Synthesis Applications :
- Electrophilic Substitution Reactions : The sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules.
- Formation of Sulfonamides : It can be used to synthesize sulfonamides, which are important in pharmaceuticals for their antibacterial properties.
Recent studies have demonstrated that compounds related to this compound exhibit notable biological activities. The compound's structure allows it to interact with biological targets effectively.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related benzenesulfonate derivatives:
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound A | Staphylococcus aureus (MSSA) | 0.39–1.56 |
| Compound B | Staphylococcus aureus (MRSA) | 0.39–1.56 |
| Compound C | Enterococcus faecalis | 6.25 |
| Compound D | Enterococcus faecium | 6.25 |
These findings indicate significant activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus.
Case Studies
-
Case Study on Antibacterial Efficacy :
In a study examining various benzenesulfonate derivatives, including those with trifluoromethyl substitutions, it was found that the presence of such groups significantly enhanced antibacterial activity. Compounds with both chloro and trifluoromethyl groups showed improved efficacy against Staphylococcus aureus strains compared to their non-substituted counterparts. -
Structure-Activity Relationship (SAR) :
A detailed analysis indicated that introducing electron-withdrawing groups like trifluoromethyl at specific positions on the aromatic ring increased lipophilicity and antimicrobial potency. Compounds featuring multiple substitutions at the para and meta positions demonstrated the highest activity.
Therapeutic Potential
The favorable safety profile of derivatives containing the trifluoropropyl group has been evaluated through cytotoxicity assays on human cells. Most promising derivatives maintained IC₅₀ values significantly higher than their MIC values, suggesting a good therapeutic index.
| Property | Value |
|---|---|
| IC₅₀ (Human Lung Fibroblast) | > 12.3 mg/L |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate | C₁₀H₁₁F₃O₃S | 268.25 (est.) | Tosyl ester + –CH₂CF₃ | N/A | N/A |
| 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate | C₉H₉F₃O₃S | 254.23 | Tosyl ester + –CF₂CF₃ | N/A | N/A |
| (3,3,3-Trifluoropropyl)methyldichlorosilane | C₅H₈Cl₂F₃Si | 227.10 | Dichlorosilane + –CH₂CF₃ | 99–101 | 1.338 |
Q & A
Q. How do structural modifications (e.g., para-substituents on the benzene ring) influence biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO2) at the para position enhances antibacterial activity (MIC ↓ by 50% against S. aureus) but reduces solubility. SAR studies combine Hammett plots (σ values) with microbiological assays to balance potency and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
